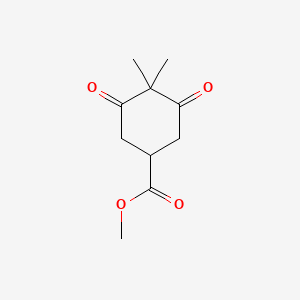
Methyl 4,4-dimethyl-3,5-dioxocyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,4-dimethyl-3,5-dioxocyclohexane-1-carboxylate is a chemical compound with the molecular formula C10H14O4. It is a derivative of cyclohexane and contains two ketone groups and a carboxylate ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4-dimethyl-3,5-dioxocyclohexane-1-carboxylate typically involves the reaction of 4,4-dimethyl-1,3-cyclohexanedione with methyl chloroformate in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4-dimethyl-3,5-dioxocyclohexane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters and amides.
Scientific Research Applications
Methyl 4,4-dimethyl-3,5-dioxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4,4-dimethyl-3,5-dioxocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the carbonyl groups, facilitating reactions with nucleophiles. The pathways involved in its reactivity include nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,5-dioxocyclohexane-1-carboxylate
- Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
- Methyl 4-allyl-3,5-dioxo-1-cyclohexanecarboxylate
Uniqueness
Methyl 4,4-dimethyl-3,5-dioxocyclohexane-1-carboxylate is unique due to the presence of two methyl groups at the 4-position, which can influence its reactivity and steric properties. This structural feature distinguishes it from other similar compounds and can affect its behavior in chemical reactions and applications .
Properties
CAS No. |
61075-56-7 |
|---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
methyl 4,4-dimethyl-3,5-dioxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H14O4/c1-10(2)7(11)4-6(5-8(10)12)9(13)14-3/h6H,4-5H2,1-3H3 |
InChI Key |
PRVHSSDYFKEPNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)CC(CC1=O)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















